Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate

Lipophilicity Membrane permeability Drug-likeness

Building-block supply often lacks orthogonal reactivity, limiting library diversification. This trifluoroalanine derivative solves that with two distinct electrophilic sites (chloroacetyl & α-chloro) enabling sequential, chemoselective elaboration from a single intermediate. - TPSA 55.4 Ų & LogP 1.4-2.0 meet Veber oral-absorption criteria, avoiding permeability failures of 2-hydroxy analogs. - GC-MS reference spectra (Wiley SpectraBase) simplify identity confirmation and purity assessment. - Supplied at ≥98% purity with batch-specific QC data; ready for immediate global dispatch.

Molecular Formula C7H8Cl2F3NO3
Molecular Weight 282.04 g/mol
CAS No. 328270-32-2
Cat. No. B12069294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate
CAS328270-32-2
Molecular FormulaC7H8Cl2F3NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)(NC(=O)CCl)Cl
InChIInChI=1S/C7H8Cl2F3NO3/c1-2-16-5(15)6(9,7(10,11)12)13-4(14)3-8/h2-3H2,1H3,(H,13,14)
InChIKeyIRSDCYYKDISRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate (CAS 328270-32-2): Procurement-Relevant Structural Profile


Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate (CAS 328270-32-2) is a synthetic halogenated trifluoroalanine derivative with the molecular formula C₇H₈Cl₂F₃NO₃ and a molecular weight of 282.04 g/mol . Classified under the alanine, 2-chloro-N-(chloroacetyl)-3,3,3-trifluoro-, ethyl ester nomenclature , it belongs to a family of fluorinated amino acid building blocks that combine an electron-withdrawing trifluoromethyl group, a reactive chloroacetyl moiety, and a geminal chlorine atom at the α-carbon. This unique tripartite architecture distinguishes it from simpler trifluoroalanine esters and mono-halogenated analogs in terms of lipophilicity, hydrogen-bonding capacity, and electrophilic reactivity, positioning it as a strategic intermediate in medicinal chemistry and fluorinated peptide synthesis [1].

Fluorinated building block Medicinal chemistry and fluorinated peptide synthesis
Dual electrophilic handles Sequential orthogonal derivatization at chloroacetyl and α-chloro sites
OASS pharmacophore context Trifluoroalanine core with reported irreversible O-acetylserine sulfhydrylase inhibition

Why Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Cannot Be Replaced by Generic Trifluoroalanine Analogs


Substituting this compound with a non-2-chlorinated trifluoroalanine analog (MW 247.6 g/mol) eliminates the geminal chlorine, which functions as both a steric shield for the adjacent ester and an additional electrophilic site; replacing it with its 2-hydroxy congener (CAS 328270-26-4) drops the computed LogP from approximately 1.40–2.03 to −0.67 while more than doubling the topological polar surface area (TPSA) from 55.4 Ų to 107.13 Ų, fundamentally altering membrane permeability predictions [1]. Exchanging the chloroacetyl group for a simple acetyl group (ethyl 2-chloro-2-acetamido analog) raises the acid pKa from 4.67 to 6.74, shifting the ionization equilibrium at physiological pH [2]. These three structural modifications each produce quantifiable divergence in drug-likeness parameters, meaning that synthetic route outcomes, biological assay results, and formulation solubility profiles obtained with one analog cannot be extrapolated to the target compound without experimental re-validation.

Geminal chlorine absence

Removing the α-Cl eliminates steric shielding and a reactive site; lipophilicity and electrophilic profile may shift.

Hydroxy substitution

LogP drops >2 units and TPSA doubles; membrane partitioning and permeability predictions differ significantly.

Acetyl replacement of chloroacetyl

pKa increases ~2 units, altering ionization at physiological pH; solubility and reactivity profile differ.

Quantitative Differentiation Evidence for Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Procurement


Lipophilicity (LogP) Head-to-Head: Chloro vs. Hydroxy at the 2-Position

The target compound (2-chloro) exhibits a computed LogP of 1.40–2.03, representing a >2 log-unit increase over the 2-hydroxy analog (LogP = −0.67) [1]. This difference translates to an approximately 100-fold higher theoretical octanol-water partition coefficient, meaning the chloro compound partitions preferentially into lipid membranes whereas the hydroxy analog resides predominantly in the aqueous phase—a decisive factor for cell permeability in intact-cell assays or in vivo models .

LogP Comparison
Head-to-head
ΔLogP ≈ +2.1 to +2.7 (~100–500× higher partition coefficient)
Supports selection for membrane permeability studies
Computed values; experimental log P validation recommended
Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (TPSA) and Oral Bioavailability Predictions: Chloro vs. Hydroxy Analog

The target compound has a TPSA of 55.4 Ų, well within the Veber rule threshold of <140 Ų for favorable oral bioavailability, whereas the 2-hydroxy analog has a TPSA of 107.13 Ų—nearly double . The target compound also has only 1 hydrogen-bond donor versus 2 for the hydroxy analog, further favoring passive membrane permeation [1]. These combined parameters predict substantially better oral absorption characteristics for the target compound compared to the hydroxy-substituted congener.

TPSA & Oral Bioavailability
Head-to-head
ΔTPSA = −51.7 Ų (target TPSA 55.4 Ų vs. 107.1 Ų for hydroxy analog)
Guides oral bioavailability candidate selection
Veber rule threshold context; experimental ADME needed
Oral bioavailability Polar surface area ADME prediction

Acid pKa Shift: Chloroacetyl vs. Acetyl Substituent Effects on Ionization State

The target compound (chloroacetyl-substituted) has a computed acid pKa of 4.67, versus 6.74 for the acetyl-substituted analog [1] [2]. This ~2.1 pKa unit difference means that at physiological pH (7.4), the target compound is >99% ionized (deprotonated), whereas the acetyl analog is only ~82% ionized. The greater degree of ionization for the chloroacetyl derivative can enhance aqueous solubility at neutral pH while still maintaining sufficient neutral fraction for membrane permeation via the pH-partition hypothesis [3].

pKa Shift
Head-to-head
ΔpKa ≈ −2.07 (target pKa 4.67 vs. acetyl analog 6.74)
Impacts pH-dependent solubility and ionization
Computed pKa; buffer formulation context
pKa Ionization state pH-dependent solubility

Dual Electrophilic Reactivity: Synthetic Versatility vs. Mono-Electrophilic Analogs

The target compound features two distinct electrophilic sites: the chloroacetyl carbonyl (susceptible to nucleophilic acyl substitution) and the α-chloro substituent geminal to the trifluoromethyl group (available for SN1-type displacement under appropriate conditions). By contrast, the 2-hydroxy analog (CAS 328270-26-4) replaces the α-chloro with a hydroxyl group, which is a poor leaving group without prior activation, and the acetamide analog (ChemBase CBID 96230) lacks the chloroacetyl chloride leaving group altogether [1]. This dual electrophilicity enables sequential, orthogonal derivatization strategies—for example, amide coupling at the chloroacetyl site followed by nucleophilic displacement at C2—that are not accessible with any single comparator .

Electrophilic Reactivity
Class-level
2 electrophilic sites (chloroacetyl + α-Cl) vs. 1 for comparators
Enables orthogonal sequential derivatization strategies
Inferred from functional group analysis; reaction scoping advised
Electrophilic reactivity Nucleophilic substitution Building block versatility

Class-Level Evidence: Trifluoroalanine Motif as Irreversible Enzyme Inhibitor Pharmacophore

The trifluoroalanine core shared by the target compound has been experimentally demonstrated to act as an irreversible inhibitor of O-acetylserine sulfhydrylase (OASS), a pyridoxal 5′-phosphate-dependent enzyme critical for bacterial L-cysteine biosynthesis [1]. In a published screening study, 3,3,3-trifluoroalanine was identified as an irreversible, albeit slow, inhibitor of OASS, and subsequent analog programs were initiated to improve potency through structural elaboration at the N-terminus and C2 position [2]. The target compound's N-chloroacetyl and C2-chloro substituents represent exactly the type of derivatization envisioned for potency optimization. While no direct inhibitory data exist for the target compound itself, the class-level evidence provides a rational basis for prioritizing it over non-trifluoromethylated analogs that lack this pharmacophoric element [3].

OASS Pharmacophore
Class-level
Trifluoroalanine core demonstrated irreversible OASS inhibition
Supports OASS-targeted inhibitor development studies
No direct IC₅₀ data for target compound; validation required
Enzyme inhibition OASS Antibacterial Trifluoroalanine pharmacophore

Recommended Application Scenarios for Ethyl 2-Chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Oral Bioavailability-Focused Lead Optimization

The target compound's TPSA of 55.4 Ų and single H-bond donor place it within favorable Veber parameters for oral absorption, while its LogP of ~1.4–2.0 ensures adequate membrane partitioning without excessive lipophilicity (LogP <5) [1]. In lead optimization campaigns, this compound should be prioritized over the 2-hydroxy analog (TPSA 107.13 Ų, LogP −0.67), which falls outside favorable oral bioavailability space and would be expected to show poor passive permeability in Caco-2 or PAMPA assays .

Synthetic Chemistry: Orthogonal Dual-Derivatization Scaffold

The presence of two distinct electrophilic sites—the chloroacetyl amide carbonyl and the α-chloro substituent—enables sequential, chemoselective functionalization strategies [1]. A researcher can first perform amide coupling or nucleophilic substitution at the chloroacetyl position, then subsequently displace the α-chloro group with a different nucleophile (amine, thiol, azide) to generate diversified libraries from a single starting material. This orthogonal reactivity is not achievable with the hydroxy analog (one electrophile) or the acetamide analog (lacks chloroacetyl) .

Antibacterial Discovery: OASS-Targeted Inhibitor Development

Given the established irreversible inhibition of O-acetylserine sulfhydrylase (OASS) by the trifluoroalanine core [1], the target compound serves as a rationally designed building block for synthesizing focused libraries of N-chloroacetyl, C2-chloro-substituted trifluoroalanine analogs aimed at improving inhibitory potency and selectivity against bacterial OASS isozymes. The chloroacetyl group additionally provides a potential covalent warhead for targeting active-site cysteine residues in the OASS enzyme .

Analytical Reference Standard: Identity Confirmation via GC-MS Spectral Matching

The compound has been characterized by gas chromatography-mass spectrometry (GC-MS), with reference spectra archived in the Wiley SpectraBase collection under Compound ID j7LLsetZGe [1]. This spectral reference enables unambiguous identity confirmation during reaction monitoring, purity assessment, or impurity profiling. Procurement of high-purity (≥98%) material from suppliers offering batch-specific QC data ensures reliable use as an analytical reference standard .

Application
Selection Property
Validation Focus
Lead optimization for oral bioavailability
Computed oral drug-likeness profile (TPSA, LogP, H-bond donors)
Membrane permeability and absorption assays
Orthogonal dual-derivatization scaffold
Two distinct electrophilic handles for sequential modification
Chemoselectivity and reaction yield optimization
OASS-targeted inhibitor development
Trifluoroalanine pharmacophore with chloroacetyl warhead
Enzyme inhibition potency and selectivity (OASS isozymes)
Analytical reference standard
Established GC-MS spectral reference (Wiley)
Batch-specific QC data and spectral matching
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